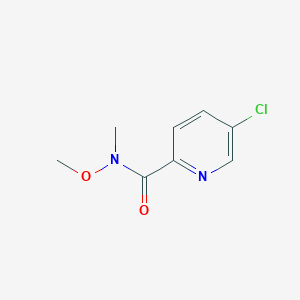
5-Chloro-n-methoxy-n-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-n-methoxy-n-methylpicolinamide is a chemical compound with the molecular formula C8H9ClN2O2 . It is a solid substance and its CAS number is 342601-76-7 .
Molecular Structure Analysis
The molecular weight of 5-Chloro-n-methoxy-n-methylpicolinamide is 200.62 . The InChI code is 1S/C7H7ClN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) .Applications De Recherche Scientifique
Synthesis in Pharmaceutical Development
The chemical structure related to 5-Chloro-n-methoxy-n-methylpicolinamide plays a significant role in the synthesis of pharmaceutical compounds. For example, the synthesis process of antitumor drug Sorafenib involves intermediates closely related to the chemical structure , highlighting its importance in the development of cancer treatments. The process features steps such as chloration, esterification, and amidation, leading to the production of key intermediates necessary for the final compound, emphasizing the role of similar chemical structures in medicinal chemistry and drug design (Yao Jian-wen, 2012).
Imaging Agents for Parkinson's Disease
Research into imaging agents for Parkinson's disease has led to the development of compounds featuring moieties similar to 5-Chloro-n-methoxy-n-methylpicolinamide. The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, involves complex chemical syntheses starting from base compounds to produce a tracer with high radiochemical yield and purity. This underscores the utility of such chemical structures in creating diagnostic tools that could advance our understanding and treatment of neurological disorders (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Exploration in Fluorescent Probes and Sensors
A significant application of 5-Chloro-n-methoxy-n-methylpicolinamide related structures is in the field of chemosensors, where researchers have developed compounds that respond to metal ions such as cadmium. These compounds exhibit increased fluorescence upon binding to specific ions, demonstrating their potential in environmental monitoring and the detection of metal ions in various contexts. Such research paves the way for the development of sensitive and selective sensors for environmental and health-related applications (L. Prodi, M. Montalti, N. Zaccheroni, J. Bradshaw, R. M. Izatt, P. Savage, 2001).
Antitumor Agents Development
The structural motif of 5-Chloro-n-methoxy-n-methylpicolinamide is also foundational in the synthesis of novel antitumor agents. A series of derivatives have been evaluated for their efficacy against various cancer cell lines, showcasing the potential for these compounds to inhibit the proliferation of cancer cells. Such studies are crucial for expanding the arsenal of drugs available for cancer treatment, illustrating the broad applicability of this chemical structure in therapeutic development (Nana Meng, Shuyan Zhou, Min Hu, Youzhi Xu, Yong Xia, Xiu-Xiu Zeng, Luoting Yu, 2021).
Safety and Hazards
The safety information available indicates that 5-Chloro-n-methoxy-n-methylpicolinamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
5-chloro-N-methoxy-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVPDNRDVPTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=C(C=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

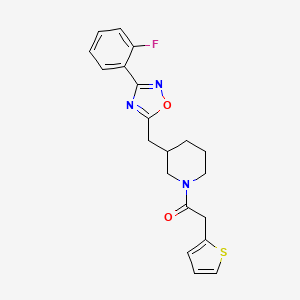
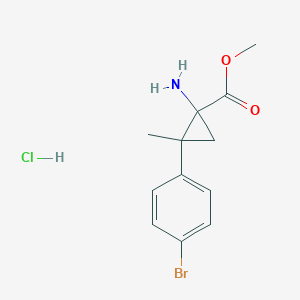
![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
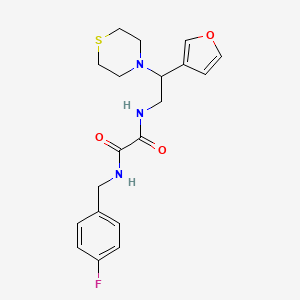
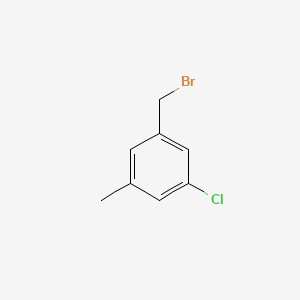
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2611324.png)
![1-(2,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2611325.png)
![1-{4-[2-(2,5-Dimethylphenoxy)propanoyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2611327.png)
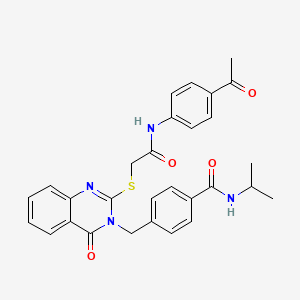
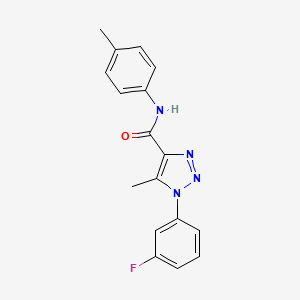

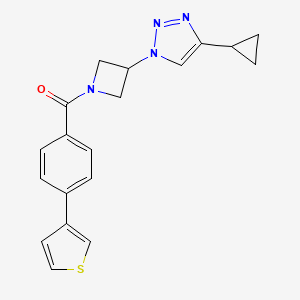
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611335.png)
